molecular formula C13H22N4O2 B1373132 Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate CAS No. 1946001-64-4

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Cat. No.: B1373132
CAS No.: 1946001-64-4
M. Wt: 266.34 g/mol
InChI Key: AHHHMPSXPQNSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a compound with the molecular formula C13H22N4O2 and a molecular weight of 266.34 g/mol . This compound features a pyrazole ring substituted with an amino group and a piperidine ring attached to a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s amino group allows it to form hydrogen bonds with enzymes, enhancing its binding affinity and specificity . Additionally, it can act as a substrate for certain enzymes, leading to the formation of biologically active derivatives.

Cellular Effects

The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized to form active or inactive derivatives, depending on the specific metabolic pathway it undergoes . Understanding these pathways is essential for predicting its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . These factors determine its availability and effectiveness in exerting its biological effects.

Subcellular Localization

The subcellular localization of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves the reaction of 5-amino-1H-pyrazole with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. One common method includes the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of bismuth(III) chloride as an efficient catalyst at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific combination of a pyrazole ring with an amino group and a piperidine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHMPSXPQNSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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